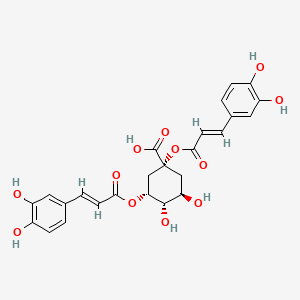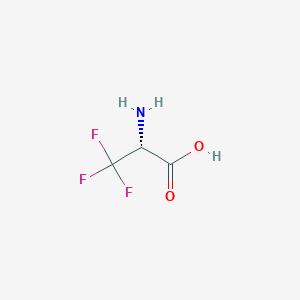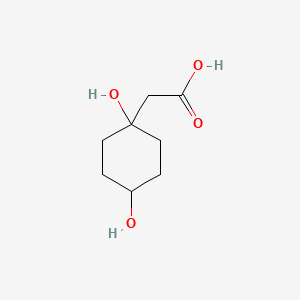
2-(1,4-Dihydroxycyclohexyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl-related compounds involves strategic functionalization of the cyclohexane ring and subsequent modifications to introduce the acetic acid moiety. For example, the efficient synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid showcases the versatility of cyclohexanone as a precursor, highlighting the adaptability of cyclohexyl scaffolds for synthesizing complex molecules under environmentally benign conditions (Vamos & Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of cyclohexyl-related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, is characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure. The structural elucidation includes detailing bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Cyclohexyl derivatives undergo a variety of chemical reactions, leveraging the reactivity of the hydroxyl groups and the acetic acid moiety. For instance, cyclodimerization reactions and the formation of novel compounds through multi-component syntheses demonstrate the compound's versatility in organic synthesis. These reactions are pivotal for creating structurally complex and functionally diverse molecules (Nesvadba et al., 2001).
Scientific Research Applications
Isolation and Structural Determination
- A cyclohexylacetic acid derivative, similar to 2-(1,4-dihydroxycyclohexyl)acetic acid, was isolated from Emilia sonchifolia. Its structure was determined using spectroscopic techniques including IR, NMR, HR-ESI-MS, and X-ray diffraction (Shoumao Shen et al., 2013).
Chemical Synthesis
- Optically active derivatives of this compound have been synthesized using the Michael reaction in the presence of potassium t-butoxide or cesium fluoride and crown ether, followed by acid hydrolysis (T. Takeda et al., 1981).
Biochemical Studies
- A compound related to this compound, named hawkinsin, was identified in a study on transient tyrosinemia. It was characterized using gas chromatography-mass spectrometry and other techniques (A. Niederwieser et al., 1977).
Coordination Chemistry
- A Schiff base ligand incorporating an amino acid derivative related to this compound was synthesized for coordination with metal ions. The resulting compounds were studied for their antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).
Polymer Chemistry
- A novel polymer, poly(cyclohexane-1,4-diyl acetone dimethylene ketal), with potential applications in drug delivery, was synthesized. Its degradation products include 1,4-cyclohexanedimethanol, a compound used in food packaging, and acetone, which is FDA-approved (Sungmun Lee et al., 2007).
Synthetic Organic Chemistry
- Cyclohexane derivatives, related to this compound, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for alkaloid synthesis (B. Juma et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its chemical structure, it is possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions . .
Pharmacokinetics
Given its molecular weight of 1742 , it is likely that it is absorbed and distributed throughout the body. The specific mechanisms of its metabolism and excretion are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(1,4-Dihydroxycyclohexyl)acetic acid is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





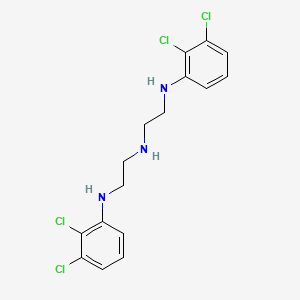
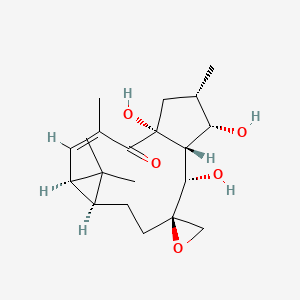


![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

